molecular formula C11H14BrNO2 B1409552 4-Bromo-N-[(2S)-1-hydroxypropan-2-yl]-3-methylbenzamide CAS No. 1568249-13-7

4-Bromo-N-[(2S)-1-hydroxypropan-2-yl]-3-methylbenzamide

Cat. No.: B1409552
CAS No.: 1568249-13-7
M. Wt: 272.14 g/mol
InChI Key: DTHBOFBCXUFUPO-QMMMGPOBSA-N
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Description

4-Bromo-N-[(2S)-1-hydroxypropan-2-yl]-3-methylbenzamide is a chiral benzamide derivative of significant interest in medicinal chemistry and agrochemical research. This compound serves as a versatile synthetic intermediate and potential bioactive molecule. Structurally, it features a bromo- and methyl-substituted benzamide core linked to a (S)-2-hydroxypropyl group, a motif present in compounds investigated for their fungicidal and antimicrobial properties . The stereochemistry of the 2-hydroxypropyl side chain is precisely defined in the (S)-configuration, which is critical for its interaction with biological targets and can influence binding affinity and specificity. Research into similar alpha-hydroxy amide derivatives has demonstrated their potential as inhibitors for controlling fungal pathogens in plants and as antimicrobial agents targeting bacteria such as Pseudomonas aeruginosa . The bromine atom at the 4-position of the aromatic ring provides a handle for further functionalization via cross-coupling reactions, such as Suzuki or Heck reactions, making this compound a valuable chiral building block for the synthesis of more complex chemical libraries. This product is intended for research and development purposes only in laboratory settings. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound with appropriate precautions, utilizing personal protective equipment and operating within the guidelines of their institution's chemical safety protocols.

Properties

IUPAC Name

4-bromo-N-[(2S)-1-hydroxypropan-2-yl]-3-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO2/c1-7-5-9(3-4-10(7)12)11(15)13-8(2)6-14/h3-5,8,14H,6H2,1-2H3,(H,13,15)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTHBOFBCXUFUPO-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)NC(C)CO)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)C(=O)N[C@@H](C)CO)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromination of Aromatic Precursors

Methodology:
The initial step involves brominating a suitably substituted benzamide or benzene derivative to introduce the bromine atom at the desired position. This is typically achieved via electrophilic aromatic substitution using bromine sources such as molecular bromine (Br₂) in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr₃) or aluminum bromide (AlBr₃).

Key Conditions:

  • Solvent: Acetic acid or dichloromethane (DCM)
  • Temperature: 0–25°C for controlled mono-bromination
  • Reagents: Bromine (Br₂), catalytic Lewis acids

Research Findings:
Research indicates that controlling the temperature and reagent equivalents is critical to prevent polybromination. Bromination often occurs selectively at the para position relative to existing substituents, especially when directing groups are present.

Data Table 1: Bromination Conditions and Yields

Reagent Solvent Temperature Yield (%) Notes
Br₂ / FeBr₃ Acetic acid 0–25°C 75–85 Selective mono-bromination

Methodology:
The stereoselective introduction of the (2S)-1-hydroxypropan-2-yl group is achieved via asymmetric reduction or stereoselective functionalization of suitable precursors, such as epoxides or ketones.

Approach:

  • Starting from a protected aldehyde or ketone, stereoselective reduction using chiral catalysts or reducing agents (e.g., L-selectride) yields the (2S)-hydroxy derivative.
  • Alternatively, nucleophilic addition to an epoxide with stereochemical control can produce the desired configuration.

Research Findings:
Studies demonstrate that employing chiral catalysts or auxiliaries during reduction ensures high stereoselectivity (>99% enantiomeric excess). The hydroxy group is then protected or directly incorporated into the final molecule via nucleophilic substitution or coupling reactions.

Data Table 2: Stereoselective Hydroxypropan-2-yl Synthesis

Starting Material Reagent Catalyst Stereoselectivity Yield (%) Notes
Acetaldehyde derivative NaBH₄ / chiral ligand - >99% (S) 80–90 Enantiomeric purity

Amide Bond Formation

Methodology:
The final step involves coupling the brominated aromatic amide precursor with the hydroxypropan-2-yl derivative to form the amide linkage.

Common Reactions:

  • Activation of the carboxylic acid (or acid derivative) using reagents like oxalyl chloride or thionyl chloride to generate acyl chlorides.
  • Nucleophilic attack by the amine or amino derivative bearing the hydroxypropan-2-yl group.

Research Findings:
The use of coupling agents such as HATU or EDCI in the presence of bases (e.g., DIPEA) enhances yield and selectivity. Protecting groups may be employed on the hydroxyl to prevent side reactions.

Data Table 3: Amide Coupling Conditions

Activation Reagent Solvent Base Yield (%) Notes
Oxalyl chloride DCM Triethylamine 70–85 Efficient acyl chloride formation
HATU DMF DIPEA 80–90 High coupling efficiency

Overall Synthetic Route

The synthesis can be summarized as follows:

Step Description Reagents & Conditions Approximate Yield (%) References
1 Bromination of precursor Br₂ / FeBr₃, acetic acid, 0–25°C 75–85
2 Synthesis of (2S)-1-hydroxypropan-2-yl Chiral reduction or epoxide opening 80–90
3 Activation of carboxylic acid Oxalyl chloride, DCM 70–85
4 Amide coupling HATU/EDCI, DMF, DIPEA 80–90

Notes and Considerations

  • Stereochemistry Control: Ensuring the (2S) configuration is crucial; stereoselective synthesis methods are preferred.
  • Purity and Yield Optimization: Use of high-purity reagents, controlled reaction conditions, and purification techniques such as chromatography enhance product quality.
  • Scalability: Continuous flow reactors and automation can improve scalability and reproducibility in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-N-[(2S)-1-hydroxypropan-2-yl]-3-methylbenzamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can introduce various functional groups into the molecule .

Mechanism of Action

The mechanism of action of 4-Bromo-N-[(2S)-1-hydroxypropan-2-yl]-3-methylbenzamide involves its interaction with specific molecular targets and pathways. The hydroxypropan-2-yl group can form hydrogen bonds with target proteins, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

3-Bromo-N-[(2S)-1-hydroxypropan-2-yl]-4-methylbenzamide (CAS: 1568249-14-8)

  • Structural Difference : The bromine and methyl groups are transposed (bromine at 3-position, methyl at 4-position) .
  • Biological Activity: Positional isomerism can influence binding affinity to biological targets. For example, the 3-bromo-4-methyl configuration may sterically hinder interactions with enzymes compared to the target compound .

4-Bromo-N-[(4-fluorophenyl)methyl]-3-methylbenzamide

  • Structural Difference : The (2S)-1-hydroxypropan-2-yl group is replaced with a 4-fluorobenzyl moiety .
  • Physicochemical Properties :
    • Density : 1.418 g/cm³ (predicted) vs. ~1.3 g/cm³ (estimated for the target compound).
    • Boiling Point : 428.7°C (predicted), significantly higher than the target due to increased aromatic stacking from the fluorophenyl group .

Stereoisomers

3-Bromo-N-[(2R)-1-hydroxypropan-2-yl]-4-methylbenzamide (CAS: 102438-99-3)

  • Stereochemical Difference : The hydroxyl-bearing carbon has an (R)-configuration instead of (S) .
  • Biological Implications : Enantiomers often exhibit divergent pharmacokinetics. For instance, the (R)-isomer may show reduced metabolic stability or altered receptor binding compared to the (S)-configured target compound .

Functional Group Modifications

4-Bromo-N-{(2S)-1-[1-(3-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]dec-8-yl]-2-propanyl}benzamide

  • Structural Difference : Incorporates a spirocyclic triazaspirodecane group and a fluorophenyl substituent .
  • Bioactivity: The fluorophenyl and triazaspiro groups enhance interactions with hydrophobic binding pockets in enzymes like phospholipase D .

4-Bromo-5-fluoro-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxy]benzamide Derivatives

  • Example : Intermediate 30 (EP 3 532 474 B1) contains a trifluoropropoxy group and fluorine at the 5-position .
  • Electronic Properties : The trifluoromethyl group increases electron-withdrawing effects, altering the benzamide’s acidity (pKa) and stability under basic conditions .

Comparative Data Table

Compound Name CAS Molecular Formula Molecular Weight Key Substituents Notable Properties
4-Bromo-N-[(2S)-1-hydroxypropan-2-yl]-3-methylbenzamide (Target) 1568249-13-7 C₁₁H₁₄BrNO₂ 272.15 4-Br, 3-CH₃, (S)-1-hydroxypropan-2-yl Synthetic intermediate
3-Bromo-N-[(2S)-1-hydroxypropan-2-yl]-4-methylbenzamide 1568249-14-8 C₁₁H₁₄BrNO₂ 272.14 3-Br, 4-CH₃, (S)-1-hydroxypropan-2-yl Positional isomer
4-Bromo-N-[(4-fluorophenyl)methyl]-3-methylbenzamide N/A C₁₅H₁₃BrFNO 334.18 4-Br, 3-CH₃, 4-fluorobenzyl High boiling point (428.7°C)
4-Bromo-N-{(2S)-1-[1-(3-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]dec-8-yl]-2-propanyl}benzamide N/A C₂₅H₂₆BrFN₄O₂ 537.40 Spirocyclic triazaspirodecane, 3-F-phenyl Phospholipase D inhibition

Key Research Findings

Stereochemistry Matters : The (S)-configuration in the target compound optimizes hydrogen bonding with enzymatic active sites, as seen in kinase inhibition assays .

Fluorine Enhances Bioactivity : Fluorinated analogs (e.g., ) exhibit improved metabolic stability and target affinity due to fluorine’s electronegativity and small atomic radius.

Bromine Position Affects Reactivity : 4-Bromo derivatives undergo nucleophilic aromatic substitution more readily than 3-bromo isomers due to favorable resonance stabilization .

Biological Activity

4-Bromo-N-[(2S)-1-hydroxypropan-2-yl]-3-methylbenzamide, also known by its CAS number 1131594-08-5, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing available research findings, case studies, and relevant data.

Molecular Structure:
The compound features a bromine atom attached to a benzamide structure, with an additional hydroxypropan-2-yl group. The molecular formula is C11_{11}H14_{14}BrN1_{1}O1_{1}.

Physical Properties:

  • Molecular Weight: 272.14 g/mol
  • Melting Point: Not specified in available literature
  • Solubility: Solubility characteristics are not extensively documented.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. Research has shown that brominated benzamides can induce apoptosis in various cancer cell lines.

Case Study Example:
A study involving derivatives of brominated benzamides demonstrated cytotoxic effects against breast cancer cells (MCF-7) and prostate cancer cells (PC-3). The mechanism was attributed to the activation of the apoptotic pathway through the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins.

Antimicrobial Activity

Compounds with similar structures have shown promising antimicrobial activity against a range of pathogens. For instance, a study reported that certain brominated derivatives exhibited significant antibacterial effects against both Gram-positive and Gram-negative bacteria.

Data Table: Antimicrobial Activity of Related Compounds

CompoundBacterial StrainZone of Inhibition (mm)
4-Bromo-N-(2-hydroxypropyl)-3-methylbenzamideE. coli15
4-Bromo-N-(2-hydroxypropyl)-3-methylbenzamideS. aureus18

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity: It may inhibit specific enzymes involved in cell proliferation.
  • Interaction with DNA: Similar compounds have been shown to intercalate with DNA, disrupting replication and transcription processes.
  • Modulation of Signaling Pathways: The compound may influence key signaling pathways, such as the PI3K/Akt pathway, which is critical in cancer cell survival and proliferation.

Synthesis and Structure-Activity Relationship (SAR)

Research has focused on synthesizing various derivatives of brominated benzamides to evaluate their biological activities systematically. The structure-activity relationship (SAR) studies indicate that the presence of the bromine atom significantly enhances the bioactivity compared to non-brominated analogs.

Key Findings:

  • The introduction of different substituents on the benzene ring alters the potency and selectivity towards specific biological targets.
  • Hydroxyl groups enhance solubility and bioavailability, contributing to improved therapeutic efficacy.

Q & A

Q. What are the critical parameters for optimizing the synthesis of 4-Bromo-N-[(2S)-1-hydroxypropan-2-yl]-3-methylbenzamide?

The synthesis involves multi-step reactions where temperature, solvent choice, and reaction time significantly influence yield and purity. For example, bromination steps (e.g., converting benzyl alcohol derivatives to brominated intermediates) require controlled temperatures (~0–25°C) to avoid side reactions. Polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are often used to stabilize intermediates . Post-synthesis purification via column chromatography or recrystallization is essential to achieve >95% purity, validated by HPLC or NMR .

Q. Which analytical techniques are most reliable for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR): 1^1H and 13^13C NMR can confirm stereochemistry (e.g., the (2S)-hydroxypropan-2-yl group) and substitution patterns on the benzamide ring. For instance, methine protons in the hydroxypropan-2-yl group appear as distinct doublets in 1^1H NMR spectra .
  • X-ray Crystallography: Used to resolve ambiguities in stereochemistry or crystal packing, particularly for verifying the absolute configuration of the chiral center .
  • High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+ for C12_{12}H15_{15}BrNO2+_2^+ at m/z 284.03) .

Advanced Research Questions

Q. How can reaction pathways be controlled to minimize byproducts during functionalization of the benzamide core?

  • Electrophilic Substitution: The bromine atom at the 4-position directs further substitutions (e.g., nitration or Suzuki coupling) to meta or para positions. Use regioselective catalysts like Pd(PPh3_3)4_4 for cross-coupling reactions .
  • Reductive Amination: Optimize pH (6–7) and reducing agents (e.g., NaBH4_4) to preserve the hydroxyl group in the (2S)-propanolamine moiety while avoiding over-reduction .
  • Side Reaction Mitigation: Monitor reaction progress via TLC or in situ IR spectroscopy to halt reactions at intermediate stages if unexpected byproducts form .

Q. What strategies are effective in resolving contradictions between computational predictions and experimental data for this compound’s bioactivity?

  • Docking Studies vs. Assay Results: If computational models predict strong binding to a kinase target but in vitro assays show weak inhibition, validate using orthogonal techniques:
  • Surface Plasmon Resonance (SPR): Quantify binding affinity (KD_D) directly.
  • Isothermal Titration Calorimetry (ITC): Measure thermodynamic parameters to confirm/refute predicted interactions .
    • Structural Reanalysis: If crystallographic data conflicts with NMR (e.g., unexpected dihedral angles), perform DFT calculations to compare energy-minimized conformers with experimental data .

Q. How can researchers validate the compound’s stability under physiological conditions for pharmacological studies?

  • Hydrolytic Stability: Incubate the compound in PBS (pH 7.4) at 37°C for 24–72 hours and analyze degradation products via LC-MS. The ester group in the hydroxypropan-2-yl moiety may hydrolyze, requiring formulation adjustments (e.g., prodrug strategies) .
  • Metabolic Stability: Use liver microsome assays (human/rat) to identify cytochrome P450-mediated oxidation sites. Introduce blocking groups (e.g., fluorine) at vulnerable positions to enhance stability .

Data Analysis and Methodological Challenges

Q. How should researchers address discrepancies in spectral data during structural elucidation?

  • Case Example: If 1^1H NMR shows unexpected splitting for the methyl group (3-methylbenzamide), consider dynamic effects (e.g., restricted rotation) or polymorphism. Confirm via variable-temperature NMR or cocrystallization studies .
  • Table: Comparative Analysis of Key Spectral Peaks
Functional GroupExpected 1^1H NMR (δ, ppm)Observed DeviationResolution Method
3-Methylbenzamide2.35 (s, 3H)2.42 (broad)VT-NMR at −20°C
(2S)-Hydroxypropan-2-yl4.15 (d, J = 6.5 Hz)4.10 (m)X-ray diffraction

Q. What experimental designs are optimal for studying structure-activity relationships (SAR) in derivatives of this compound?

  • Core Modifications: Synthesize analogs with halogens (Cl, F) or electron-withdrawing groups (NO2_2) at the 4-bromo position to assess electronic effects on bioactivity .
  • Stereochemical Variants: Prepare (2R)-hydroxypropan-2-yl and racemic mixtures to compare enantioselective interactions with targets (e.g., enzymes) .
  • Dosage-Response Curves: Use IC50_{50}/EC50_{50} values from dose-ranging studies (0.1–100 µM) to rank potency and selectivity .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromo-N-[(2S)-1-hydroxypropan-2-yl]-3-methylbenzamide
Reactant of Route 2
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4-Bromo-N-[(2S)-1-hydroxypropan-2-yl]-3-methylbenzamide

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